molecular formula C22H30N2O3 B11355326 3,5-dimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

3,5-dimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B11355326
M. Wt: 370.5 g/mol
InChI Key: JZMIMTXHBYUNTN-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace substituents on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Morpholine, cyclohexylmethyl chloride, various halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3,5-dimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
  • Indole derivatives

Uniqueness

3,5-dimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

3,5-dimethyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H30N2O3/c1-16-6-7-19-18(14-16)17(2)20(27-19)21(25)23-15-22(8-4-3-5-9-22)24-10-12-26-13-11-24/h6-7,14H,3-5,8-13,15H2,1-2H3,(H,23,25)

InChI Key

JZMIMTXHBYUNTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC3(CCCCC3)N4CCOCC4

Origin of Product

United States

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